N-(2,3-dichlorophenyl)-2-ethoxybenzamide
Description
N-(2,3-Dichlorophenyl)-2-ethoxybenzamide is a benzamide derivative characterized by a 2-ethoxy substitution on the benzoyl ring and a 2,3-dichlorophenyl group attached to the amide nitrogen. Benzamide derivatives are widely studied for their roles as enzyme modulators, receptor ligands, and agrochemicals due to their tunable electronic and steric profiles .
Properties
Molecular Formula |
C15H13Cl2NO2 |
|---|---|
Molecular Weight |
310.2 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-2-ethoxybenzamide |
InChI |
InChI=1S/C15H13Cl2NO2/c1-2-20-13-9-4-3-6-10(13)15(19)18-12-8-5-7-11(16)14(12)17/h3-9H,2H2,1H3,(H,18,19) |
InChI Key |
GKAUHPDAFZMTIC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Conformational Analysis
- Trans Amide Conformation : N-(2,3-Dichlorophenyl)-2-ethoxybenzamide adopts a trans conformation in the H–N–CO unit, similar to other dichlorophenyl benzamides (e.g., N-(3-chlorophenyl)benzamide). This conformation facilitates intermolecular N–H⋯O hydrogen bonding, forming infinite chains in crystal structures .
- Dihedral Angles : The benzoyl and aniline rings form a dihedral angle of 58.3° , comparable to analogs like N-(2,4-dichlorophenyl)benzamide. This angle influences solubility and packing efficiency .
Electronic Effects of Substituents
- Chlorine vs.
- Ethoxy vs. Ethoxymethoxy : The 2-ethoxy group in this compound enhances lipophilicity compared to etobenzanid’s 4-(ethoxymethoxy) group, which may improve membrane permeability in biological systems .
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